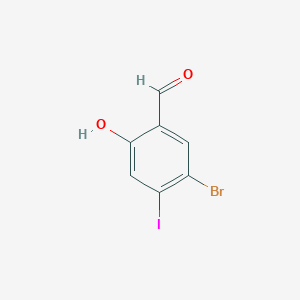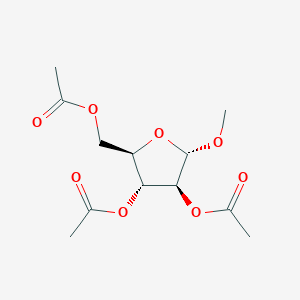
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate is a complex organic compound with a tetrahydrofuran ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of Acetoxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to break down the tetrahydrofuran ring.
Reduction: Reduction reactions can be used to modify the acetoxy groups or to reduce any double bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran ring structure may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The unique combination of acetoxy and methoxy groups in (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
InChI 键 |
RUSRQHXGPHZZNI-WYUUTHIRSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
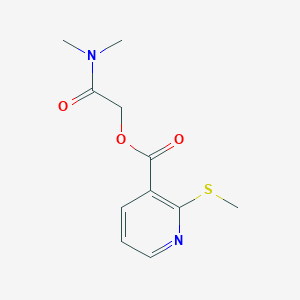

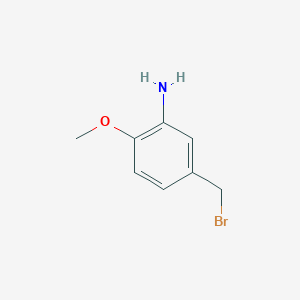

![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
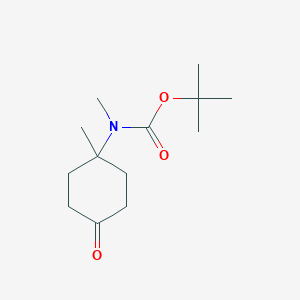
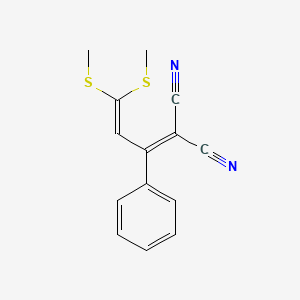

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
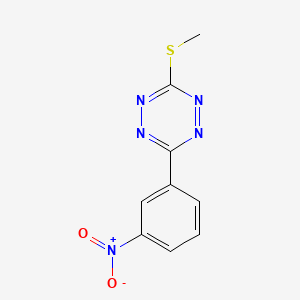
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
